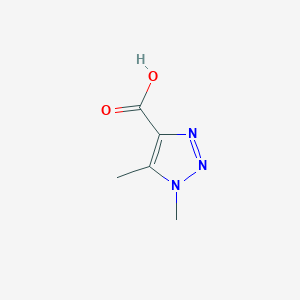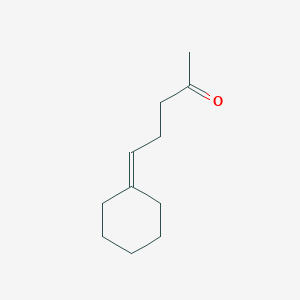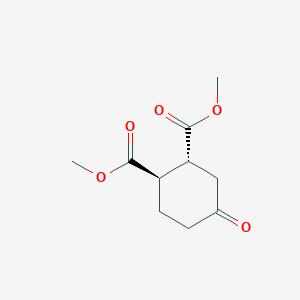
trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester: is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is also known by its IUPAC name, dimethyl (1R,2R)-4-oxo-1,2-cyclohexanedicarboxylate . This compound is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester typically involves the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors . The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways . The keto group can also undergo reduction or oxidation, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanedicarboxylic acid dimethyl ester, cis-: This isomer differs in the spatial arrangement of its functional groups.
1,4-Cyclohexanedicarboxylic acid dimethyl ester: This compound has ester groups at the 1 and 4 positions of the cyclohexane ring.
Uniqueness: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is unique due to its specific trans configuration and the presence of both keto and ester functional groups, which confer distinct reactivity and applications .
Eigenschaften
IUPAC Name |
dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIJZIDGFUNMG-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578057 |
Source


|
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-44-1 |
Source


|
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
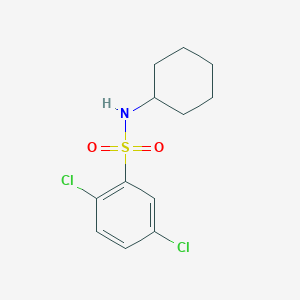
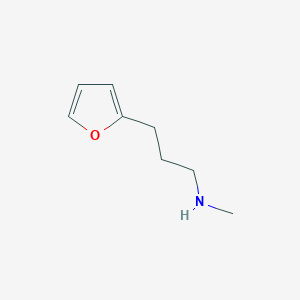
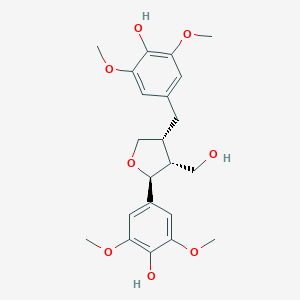
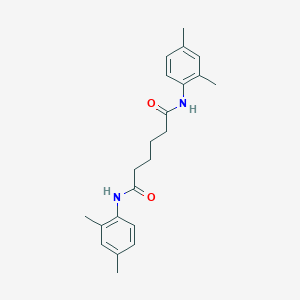


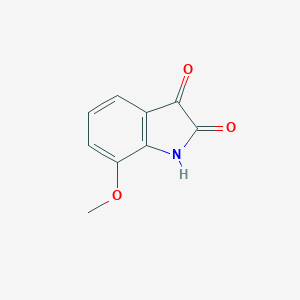
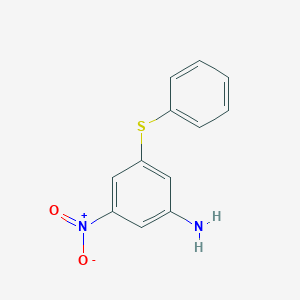
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)

